N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3/c1-28(2)21-9-7-20(8-10-21)23(30-15-13-29(3)14-16-30)18-27-25(32)24(31)26-17-19-5-11-22(33-4)12-6-19/h5-12,23H,13-18H2,1-4H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKUSWMUVOYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide, also known by its CAS number 900006-28-2, is a complex organic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 454.5 g/mol. Its structure includes a dimethylamino group, a piperazine ring, and an ethanediamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
Research indicates that compounds containing similar structural elements often exhibit diverse biological activities. The dimethylamino group enhances solubility and bioavailability, while the piperazine ring is known for its role in interacting with various biological targets. This compound may act as an inhibitor of specific protein-protein interactions, particularly in the context of viral infections such as COVID-19, where it has been shown to disrupt the binding between the S-protein of the virus and the ACE2 receptor on host cells .
Biological Activities
- Antiviral Activity :
-
Antitumor Properties :
- Related compounds have demonstrated antitumor activity through mechanisms involving apoptosis induction and inhibition of cell proliferation in various cancer cell lines. The structural features of this compound suggest it could similarly affect tumor growth.
-
Antimicrobial Effects :
- Compounds with similar piperazine structures have been noted for their antimicrobial properties. This suggests that this compound may also exhibit such effects, warranting further investigation.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds:
- Case Study 1 : A compound similar in structure was tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. This supports the hypothesis that this compound could possess similar antitumor effects.
- Case Study 2 : In a study focusing on COVID-19 therapeutics, computational docking studies revealed that this compound could effectively inhibit the interaction between viral spike protein and ACE2 receptor, indicating its potential as a therapeutic agent against SARS-CoV-2 .
Comparison with Similar Compounds
Structural Analogs with Piperazine and Amide Linkages
Piperazine-containing diamides and amides are widely explored for their receptor-binding capabilities. Below is a comparative analysis of key analogs:
Key Observations:
- Piperazine Substitutions: The target compound’s 4-methylpiperazine and dimethylaminophenyl groups contrast with analogs bearing chlorophenyl (), benzoyl (), or methoxyphenyl () moieties. These substitutions influence electronic properties and receptor affinity .
- Aromatic Systems: The 4-methoxybenzyl and dimethylaminophenyl groups in the target compound synergize for dual electron-donating effects, whereas analogs like ’s nitrobenzamide prioritize electron-withdrawing groups for receptor anchoring .
Pharmacological and Computational Insights
While direct activity data for the target compound are absent, structural analogs provide clues:
- Dopamine D3 Selectivity: ’s dichlorophenyl-pentanamide derivative shows selectivity for dopamine D3 receptors, suggesting the target compound’s dimethylamino group may enhance affinity for similar targets .
- Computational Modeling: AutoDock4 () could predict binding modes. For instance, the methoxy and dimethylamino groups may engage in hydrogen bonding, while the piperazine core aligns with receptor hydrophobic pockets .
Preparation Methods
Preparation of 2-[4-(Dimethylamino)phenyl]-2-(4-Methylpiperazin-1-yl)ethylamine
The synthesis begins with the formation of the piperazine-containing intermediate. A modified Henry reaction is employed, starting with 4-(dimethylamino)benzaldehyde. This aldehyde undergoes condensation with nitromethane in the presence of ammonium acetate to yield (E)-4-(dimethylamino)-β-nitrostyrene. Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces 2-[4-(dimethylamino)phenyl]ethylamine.
To introduce the 4-methylpiperazine moiety, reductive amination is performed. The primary amine reacts with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol, yielding 2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through silica gel column chromatography using a dichloromethane/methanol (9:1) eluent.
Synthesis of (4-Methoxyphenyl)methylamine
(4-Methoxyphenyl)methylamine is prepared via a Gabriel synthesis. 4-Methoxybenzyl bromide is treated with phthalimide in dimethylformamide (DMF) under reflux, resulting in N-(4-methoxybenzyl)phthalimide. Hydrazinolysis with hydrazine hydrate in ethanol liberates the primary amine, which is extracted with diethyl ether and dried over anhydrous sodium sulfate.
Coupling to Ethanediamide
Activation of Oxalic Acid
Oxalic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) to form oxalyl chloride. The reaction is conducted under nitrogen at 0°C to prevent decomposition. Excess thionyl chloride is removed under reduced pressure, yielding oxalyl chloride as a pale-yellow liquid.
Stepwise Amide Bond Formation
The coupling proceeds in two stages to ensure regioselectivity:
- First Coupling : (4-Methoxyphenyl)methylamine is added dropwise to oxalyl chloride in DCM at −20°C. Triethylamine (TEA) is used as a base to scavenge HCl. The reaction mixture is stirred for 12 hours, forming N’-[(4-methoxyphenyl)methyl]oxalyl chloride.
- Second Coupling : 2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine is introduced to the intermediate, followed by TEA. The temperature is gradually raised to room temperature, and stirring continues for 24 hours.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography on silica gel with a gradient of methanol (2–10%) in DCM. Fractions containing the target compound are pooled and concentrated under vacuum.
Recrystallization
Recrystallization from ethanol/water (7:3) yields white crystalline solids. The process eliminates residual unreacted amines and inorganic salts.
Analytical Validation
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms the presence of characteristic peaks: δ 2.21 (s, 6H, N(CH₃)₂), 3.04–3.12 (m, 8H, piperazine), 3.73 (s, 3H, OCH₃).
- Mass Spectrometry : ESI-MS m/z 523.3 [M+H]⁺ aligns with the molecular formula C₂₇H₃₈N₆O₃.
- HPLC : A purity of ≥98% is confirmed using a C18 column with a methanol/water (70:30) mobile phase.
Industrial-Scale Considerations
Continuous Flow Synthesis
For large-scale production, a continuous flow reactor minimizes reaction time and improves yield. Oxalyl chloride and amines are pumped through a PTFE tubing reactor at 25°C, with in-line quenching using aqueous sodium bicarbonate.
Waste Management
Chromium-free protocols, as emphasized in patent WO2010130977A1, are adopted to avoid heavy metal contamination. Sodium persulfate replaces traditional chromium-based oxidizers, reducing environmental impact.
Challenges and Optimization
Solubility Issues
The intermediate 2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine exhibits poor solubility in non-polar solvents. This is mitigated by using DMF as a co-solvent during coupling.
Byproduct Formation
Over-alkylation of the piperazine ring is prevented by employing Boc protection. The tert-butyloxycarbonyl group is introduced prior to reductive amination and removed post-coupling using trifluoroacetic acid (TFA).
Q & A
Q. What are the optimized synthetic pathways for preparing this compound, and what reaction conditions maximize yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine or substituted phenyl backbone, followed by amide coupling. Key steps include:
- Piperazine ring formation : Alkylation or substitution reactions under inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .
- Amide bond formation : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
- Optimization : Temperature control (0–25°C for sensitive steps), solvent selection (DMF or dichloromethane), and catalyst ratios (e.g., triethylamine for acid scavenging) are critical .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
| Technique | Purpose | Example Parameters | References |
|---|---|---|---|
| NMR Spectroscopy | Confirm molecular connectivity (e.g., amide protons, aromatic rings) | ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃ or DMSO-d₆ | |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | ESI-MS or HRMS with m/z accuracy <5 ppm | |
| HPLC | Assess purity and detect impurities | C18 column, acetonitrile/water gradient |
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Solubility : Pre-screen solubility in DMSO or PBS; use surfactants (e.g., Tween-80) for hydrophobic compounds .
- Metabolic stability : Perform liver microsome assays to identify degradation pathways .
- Target selectivity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions .
- Data normalization : Include positive/negative controls (e.g., known dopamine receptor agonists/antagonists) to calibrate results .
Q. What computational strategies predict binding interactions with neurological targets like dopamine receptors?
- Methodological Answer : Computational tools can guide target validation and SAR studies:
- Molecular docking : Use AutoDock Vina or Glide to model interactions with D3/D2 receptors. Focus on the compound’s dimethylamino and piperazine groups, which may form hydrogen bonds with Asp110 (D3) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on logP and IC₅₀ values .
Q. How do structural modifications influence pharmacokinetic properties?
- Methodological Answer : Systematic SAR studies reveal key trends:
| Modification | Impact | Evidence |
|---|---|---|
| 4-Methoxy group replacement | Increased metabolic stability (resistance to CYP450) but reduced blood-brain barrier penetration | |
| Piperazine methylation | Enhanced receptor selectivity (D3 over D2) due to steric effects | |
| Amide linker elongation | Improved solubility but decreased potency (EC₅₀ increases by ~2-fold) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
